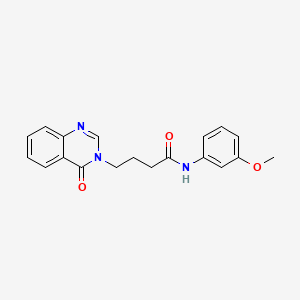

N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Beschreibung

- Ihre chemische Struktur besteht aus einem Chinazolinon-Kern, an dessen Stickstoffatom eine 3-Methoxyphenylgruppe gebunden ist und eine Butanamid-Seitenkette.

- Die Summenformel der Verbindung lautet C₁₈H₁₈N₂O₃.

- Aufgrund ihrer einzigartigen Struktur könnte sie in verschiedenen Bereichen potenzielle Anwendungen haben.

N-(3-Methoxyphenyl)-4-(4-Oxochinazolin-3(4H)-yl)butanamid: , ist eine synthetische organische Verbindung.

Eigenschaften

Molekularformel |

C19H19N3O3 |

|---|---|

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3-yl)butanamide |

InChI |

InChI=1S/C19H19N3O3/c1-25-15-7-4-6-14(12-15)21-18(23)10-5-11-22-13-20-17-9-3-2-8-16(17)19(22)24/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,21,23) |

InChI-Schlüssel |

GWNXUAZRGYLYAF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege: Die Synthese dieser Verbindung umfasst mehrere Schritte. Während die spezifischen Methoden variieren können, umfasst ein gängiger Ansatz Folgendes

Industrielle Produktion: Informationen über großtechnische industrielle Produktionsverfahren sind begrenzt. Forschungslabore können sie für wissenschaftliche Zwecke synthetisieren.

Analyse Chemischer Reaktionen

Reaktivität: Die Verbindung kann verschiedene Reaktionen eingehen, darunter

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von den gewünschten Modifikationen ab.

Hauptprodukte: Diese Reaktionen können Derivate mit veränderten Eigenschaften wie verbesserter Löslichkeit oder Bioaktivität liefern.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing the quinazoline moiety exhibit significant anticancer properties. N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest.

Case Study:

A study demonstrated that derivatives of quinazoline, including N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, showed promising results against human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability with an IC50 value indicative of its potency .

Pharmacological Applications

2.1 Enzyme Inhibition

The compound has been investigated as a potential inhibitor of enzymes such as lipoxygenase (LOX), which plays a role in inflammatory processes and cancer progression. The structure of N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide suggests it could effectively bind to the active site of LOX, thereby inhibiting its activity.

Data Table: Inhibitory Potency Against LOX

2.2 Anti-inflammatory Properties

In addition to its anticancer effects, N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has shown potential anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide. Variations in substituents on the quinazoline ring can significantly affect biological activity.

Data Table: SAR Insights

| Substituent | Activity Change | Reference |

|---|---|---|

| Methoxy group at position 3 | Increased potency | |

| Alkyl chain variation | Altered solubility |

Synthesis and Characterization

The synthesis of N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Synthesis Overview:

- Starting Material: 3-Methoxyphenylamine.

- Intermediate Formation: Reaction with isocyanate derivatives.

- Final Product: Purification through recrystallization or chromatography.

Wirkmechanismus

Targets: Identify molecular targets (e.g., enzymes, receptors) that interact with this compound.

Pathways: Explore the signaling pathways affected by its binding or modulation.

Specific Mechanisms: Unfortunately, detailed information on its mechanism of action is scarce.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Vergleichen Sie sie mit verwandten Chinazolinon-Derivaten. Heben Sie alle besonderen Merkmale hervor.

Ähnliche Verbindungen: Andere Chinazolinone wie , , und , weisen strukturelle Ähnlichkeiten auf.

Denken Sie daran, dass weitere Forschung und experimentelle Daten unerlässlich sind, um die Eigenschaften und Anwendungen der Verbindung vollständig zu verstehen.

Biologische Aktivität

N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can be characterized by its unique chemical structure, which includes a methoxyphenyl group and a quinazolinone moiety. Its molecular formula is CHNO.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Inhibition of Cancer Cell Proliferation : Research indicates that compounds containing the quinazolinone structure can induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2. This leads to an increase in pro-apoptotic signals within the cells, promoting cell death in tumor environments .

- Antimicrobial Activity : Several studies have demonstrated that derivatives of quinazolinones exhibit antimicrobial properties against a range of pathogens, suggesting that N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide may also possess similar effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide:

Case Studies

- Colon Cancer Study : In vitro studies demonstrated that treatment with N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide resulted in significant apoptosis in HCT116 colon cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, leading to enhanced cell death .

- Antimicrobial Efficacy : A study investigating the antimicrobial properties found that this compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results suggest potential applications in treating bacterial infections .

- Inflammation Model : An animal model study indicated that administration of this compound reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases .

Q & A

Q. Key Validation Techniques :

- Purity : Melting point analysis (e.g., 222–224°C for analog 18a) .

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 8.2–6.8 ppm for aromatic protons) and MS (e.g., [M+H]⁺ at m/z 456.07) .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : HPLC with >95% purity thresholds .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages (e.g., C: 65.78%, H: 4.42%, N: 12.27%) validate stoichiometry .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

Analog Design :

- Quinazolinone Modifications : Vary substituents at C2 (e.g., methyl, bromo) to study steric/electronic effects on target binding .

- Butanamide Chain : Test shorter/longer alkyl chains or ester/amide replacements .

Biological Screening :

- In Vitro Assays : Enzyme inhibition (e.g., COX-2 IC₅₀ = 116.73 mmol/kg via fluorometric assays) .

- In Vivo Models : Carrageenan-induced edema in rats for anti-inflammatory activity .

Computational SAR :

Example : Hybrid pharmacophores combining quinazolinone and pyrimidine moieties improved anti-inflammatory activity (ulcer index = 11.38 vs. Diclofenac’s 18.2) .

Advanced: What computational methods are suitable for identifying potential biological targets?

Methodological Answer:

- Target Prediction : Use SwissTargetPrediction or PharmMapper to screen for kinase, protease, or GPCR targets .

- Molecular Dynamics (MD) : Simulate binding stability with GROMACS (e.g., RMSD < 2.0 Å over 100 ns) .

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < −30 kcal/mol suggests strong inhibition) .

Case Study : Docking of 2-(4-oxoquinazolin-3-yl)-N-phenylacetamide derivatives into InhA (Mycobacterium tuberculosis) revealed hydrogen bonding with Tyr158 .

Advanced: How should contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

Assay Standardization :

- Use identical cell lines (e.g., HT-29 for anticancer studies) and normalize to reference inhibitors .

Cross-Validation :

- Orthogonal Assays : Compare enzymatic inhibition (e.g., COX-2 fluorometric) with cell viability (MTT) .

- Pharmacokinetic Profiling : Assess bioavailability (e.g., Cₘₐₓ and AUC via LC-MS) to rule out absorption artifacts .

Data Triangulation :

- Combine crystallography (e.g., PDB 1PGE for COX-2) with mutagenesis studies to confirm binding residues .

Advanced: What in vivo models are appropriate for evaluating therapeutic potential?

Methodological Answer:

- Anti-Inflammatory :

- Carrageenan-Induced Paw Edema : Measure edema reduction (%) at 3–6 h post-administration .

- Anticancer :

- Xenograft Models : Implant HT-29 cells in nude mice; monitor tumor volume (mm³) over 21 days .

- Antihypertensive :

Q. Key Metrics :

- Ulcerogenicity : Compare gastric lesion scores (e.g., 11.38 vs. 18.2 for Diclofenac) .

- Therapeutic Index : LD₅₀/ED₅₀ ratios >10 indicate safety .

Table 1: Representative Biological Activities of Quinazolinone Derivatives

| Compound | Target | Activity (IC₅₀/ED₅₀) | Model | Reference |

|---|---|---|---|---|

| Compound 20 | Diuretics | 0.82 mg/kg | Lipschitz rat | |

| Hybrid 83 | COX-2 | 116.73 mmol/kg | Carrageenan rat | |

| Derivative 11k | Anticancer | 8.2 µM (HT-29) | Xenograft mouse |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.